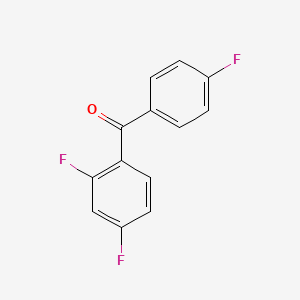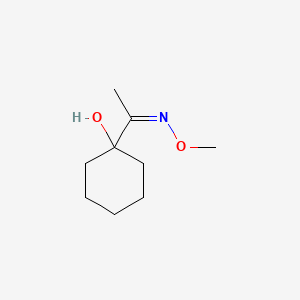
1-(1-Hydroxycyclohexyl)ethanone O-methyloxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxycyclohexyl)ethanone O-methyloxime is an organic compound with the molecular formula C9H17NO2 It is a derivative of cyclohexanone and is characterized by the presence of a hydroxy group and an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1-Hydroxycyclohexyl)ethanone O-methyloxime can be synthesized through several methods. One common approach involves the reaction of 1-(1-hydroxycyclohexyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Hydroxycyclohexyl)ethanone O-methyloxime undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxime group can be reduced to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted oxime derivatives.
Aplicaciones Científicas De Investigación
1-(1-Hydroxycyclohexyl)ethanone O-methyloxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(1-Hydroxycyclohexyl)ethanone O-methyloxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may influence enzymatic activities and biochemical processes. Additionally, the hydroxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Hydroxycyclohexyl)ethanone: A precursor to the oxime derivative.
1-Ethynylcyclohexanol: An alkynyl alcohol derivative with similar structural features.
1-Hydroxycyclohexyl phenyl ketone: A related compound with a phenyl group instead of an oxime.
Uniqueness
1-(1-Hydroxycyclohexyl)ethanone O-methyloxime is unique due to the presence of both hydroxy and oxime functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
154874-67-6 |
|---|---|
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
1-[(Z)-N-methoxy-C-methylcarbonimidoyl]cyclohexan-1-ol |
InChI |
InChI=1S/C9H17NO2/c1-8(10-12-2)9(11)6-4-3-5-7-9/h11H,3-7H2,1-2H3/b10-8- |
Clave InChI |
KCQRMTZJRMLATE-NTMALXAHSA-N |
SMILES isomérico |
C/C(=N/OC)/C1(CCCCC1)O |
SMILES canónico |
CC(=NOC)C1(CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


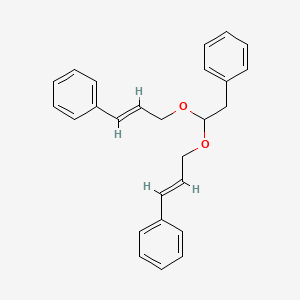

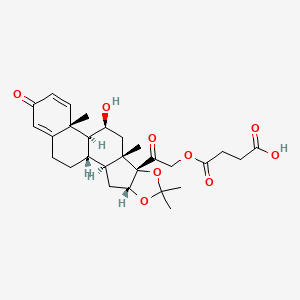
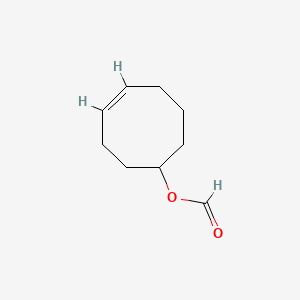
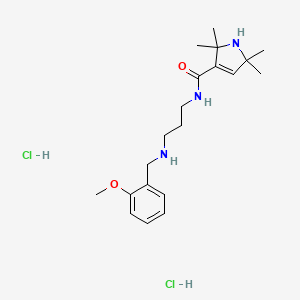

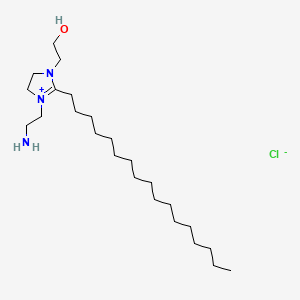
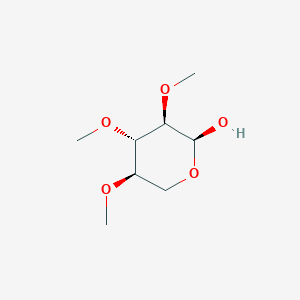
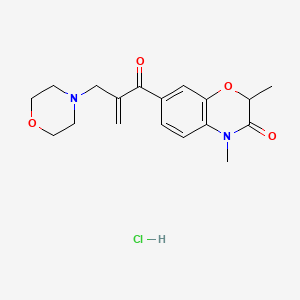

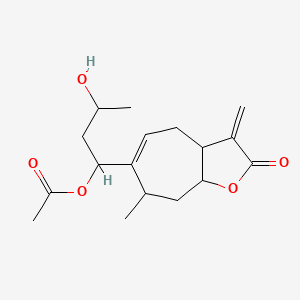
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride](/img/structure/B12699994.png)
